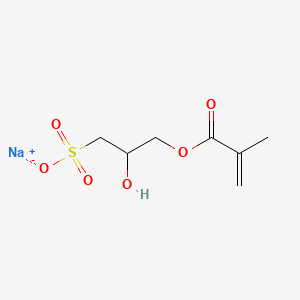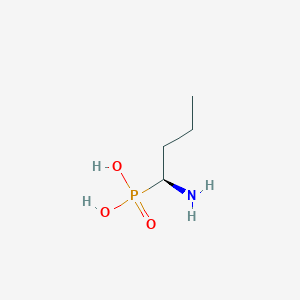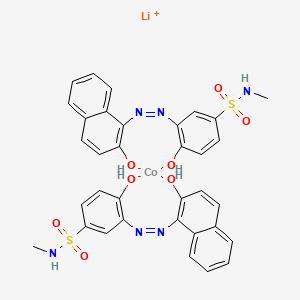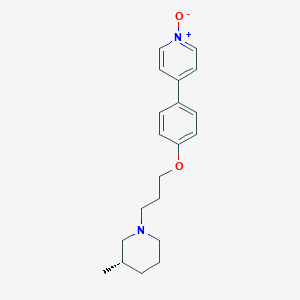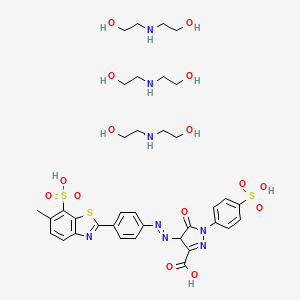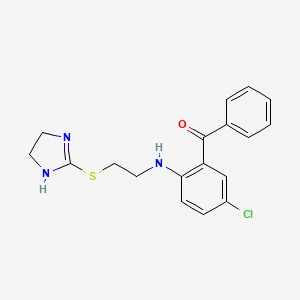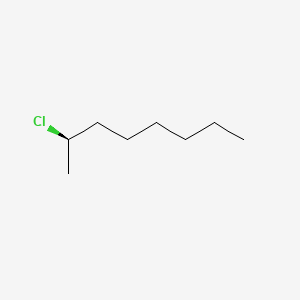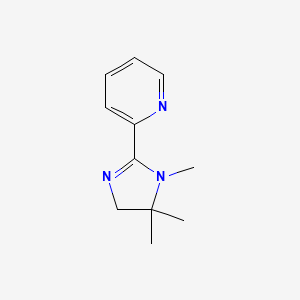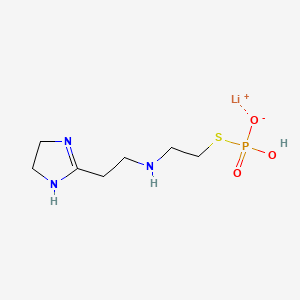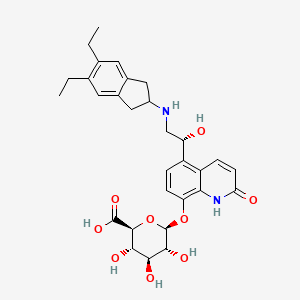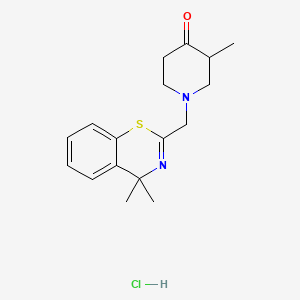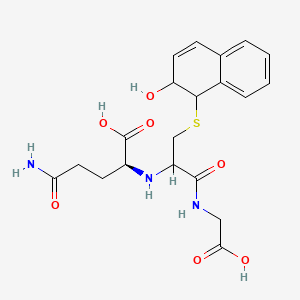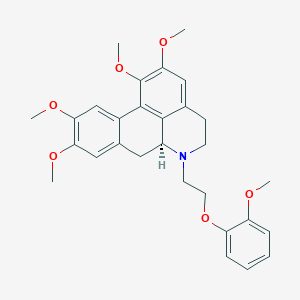
N-(2(2-Methoxyphenoxy)ethyl)norglaucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2(2-Methoxyphenoxy)ethyl)norglaucine is a derivative of aporphine alkaloids, which are known for their diverse pharmacological activities. This compound has garnered interest due to its potential antihyperglycemic effects, making it a subject of study in the field of medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2(2-Methoxyphenoxy)ethyl)norglaucine typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with norglaucine under specific conditions. The process may include the use of protecting groups and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(2(2-Methoxyphenoxy)ethyl)norglaucine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-(2(2-Methoxyphenoxy)ethyl)norglaucine has been studied for its potential antihyperglycemic effects. Research has shown that it can decrease plasma glucose levels in both normal and diabetic rats, making it a promising candidate for diabetes treatment . Additionally, its derivatives have been explored for their potential use in treating other metabolic disorders .
Wirkmechanismus
The antihyperglycemic effect of N-(2(2-Methoxyphenoxy)ethyl)norglaucine is attributed to its ability to stimulate insulin release and enhance glucose utilization in skeletal muscles. This dual action helps in lowering blood glucose levels effectively. The compound interacts with specific molecular targets involved in insulin secretion and glucose metabolism pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thaliporphine
- Glaucine
- Boldine
- N-methyllaurotetanine
- Predicentrine
Uniqueness
Compared to its analogs, N-(2(2-Methoxyphenoxy)ethyl)norglaucine exhibits a unique combination of insulinotropic and glucose-utilizing effects, making it particularly effective in managing hyperglycemia. Its structural modifications also contribute to its enhanced pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
910296-45-6 |
|---|---|
Molekularformel |
C29H33NO6 |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
(6aS)-1,2,9,10-tetramethoxy-6-[2-(2-methoxyphenoxy)ethyl]-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C29H33NO6/c1-31-22-8-6-7-9-23(22)36-13-12-30-11-10-18-15-26(34-4)29(35-5)28-20-17-25(33-3)24(32-2)16-19(20)14-21(30)27(18)28/h6-9,15-17,21H,10-14H2,1-5H3/t21-/m0/s1 |
InChI-Schlüssel |
HDAPLWZVNGIKGS-NRFANRHFSA-N |
Isomerische SMILES |
COC1=CC=CC=C1OCCN2CCC3=CC(=C(C4=C3[C@@H]2CC5=CC(=C(C=C54)OC)OC)OC)OC |
Kanonische SMILES |
COC1=CC=CC=C1OCCN2CCC3=CC(=C(C4=C3C2CC5=CC(=C(C=C54)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


